molecular formula C13H10N2O7S B11991173 2,6-Dinitrophenyl 4-methylbenzenesulfonate CAS No. 88791-50-8

2,6-Dinitrophenyl 4-methylbenzenesulfonate

Cat. No.: B11991173
CAS No.: 88791-50-8
M. Wt: 338.29 g/mol
InChI Key: PYDFYMHTVORUGG-UHFFFAOYSA-N
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Description

2,6-Dinitrophenyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of aryl sulfonates It is characterized by the presence of two nitro groups attached to the phenyl ring and a sulfonate ester group attached to the 4-methylbenzenesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dinitrophenyl 4-methylbenzenesulfonate typically involves a nucleophilic substitution reaction between 2,6-dinitrophenol and 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, and a solvent like dichloromethane. The reaction conditions are optimized to prevent the formation of undesired by-products, such as pyridinium salts .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using a continuous flow reactor. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact .

Mechanism of Action

The mechanism of action of 2,6-Dinitrophenyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic aromatic substitution reactions. The nitro groups on the phenyl ring increase the electrophilicity of the sulfonate ester group, making it more susceptible to nucleophilic attack. This property is utilized in various chemical transformations and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dinitrophenyl 4-methylbenzenesulfonate is unique due to the specific positioning of the nitro groups and the methyl group on the benzenesulfonate moiety. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specific applications in scientific research and industry .

Properties

CAS No.

88791-50-8

Molecular Formula

C13H10N2O7S

Molecular Weight

338.29 g/mol

IUPAC Name

(2,6-dinitrophenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C13H10N2O7S/c1-9-5-7-10(8-6-9)23(20,21)22-13-11(14(16)17)3-2-4-12(13)15(18)19/h2-8H,1H3

InChI Key

PYDFYMHTVORUGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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